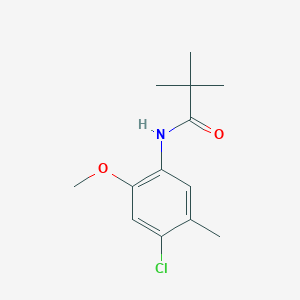

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-8-6-10(11(17-5)7-9(8)14)15-12(16)13(2,3)4/h6-7H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLARNRFKBUSGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylphenol and 2,2-dimethylpropanoyl chloride.

Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide. This phenoxide then reacts with 2,2-dimethylpropanoyl chloride in the presence of a catalyst like pyridine to form the desired amide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

Oxidation: Formation of 4-chloro-2-methoxy-5-methylbenzoic acid.

Reduction: Formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamine.

Substitution: Formation of N-(4-azido-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity: Compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide have been investigated for their ability to inhibit tumor growth. For instance, derivatives based on similar structural frameworks have demonstrated significant cytotoxic effects against various cancer cell lines, such as MDA-MB-435 and others, with some compounds achieving IC50 values in the low nanomolar range .

- Mechanism of Action: The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds with similar structures have been shown to bind effectively to the colchicine site on tubulin .

-

Biological Activity

- Enzyme Inhibition: Research indicates that this compound may act as an inhibitor for specific enzymes involved in inflammatory pathways. This suggests potential applications in developing anti-inflammatory drugs.

- Antimicrobial Properties: Some derivatives have been tested for antimicrobial activity, showing promise against various bacterial strains.

- Chemical Synthesis

Case Study 1: Anticancer Activity

A study published in Nature explored a series of compounds derived from N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide aimed at targeting microtubules in cancer cells. The lead compound exhibited an IC50 of 14.7 nM against MDA-MB-435 cells, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Potential

Research highlighted in Journal of Medicinal Chemistry focused on the anti-inflammatory properties of related compounds. The study found that modifications to the structure significantly enhanced their potency as mPGES-1 inhibitors, suggesting that N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide could be optimized for similar effects.

Mechanism of Action

The mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

The following analysis compares N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide with structurally related compounds, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Structural and Functional Group Analysis

Key Observations :

- In contrast, the pyridyl derivative (43) features an electron-deficient aromatic system due to the nitrogen atom, enhancing reactivity in cross-coupling reactions .

- Steric Bulk : The isoindole-dioxo derivative () introduces significant steric hindrance, which may reduce bioavailability compared to the simpler phenyl-based target compound .

- Biological Relevance : Compounds like 20a () incorporate a pyrrolopyrimidine core linked to antitumor activity, highlighting the importance of heterocyclic systems in drug design. The target compound lacks this feature, suggesting divergent applications .

Key Observations :

- The antitumor pyrrolopyrimidine derivatives () achieve high yields (86–92%) via optimized Pd/C-catalyzed hydrogenation and chromatography, reflecting robust synthetic routes .

- Lower yield for compound 43 (70%) highlights challenges in halogenation reactions, particularly with sensitive pyridyl substrates .

Physicochemical Properties

Key Observations :

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide, also known by its CAS number 922162-58-1, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C13H19ClN2O2 |

| Molecular Weight | 270.75516 g/mol |

| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide |

| CAS Number | 922162-58-1 |

| InChI Key | YVMFJUAJGGAUHE-UHFFFAOYSA-N |

The biological activity of N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, thereby influencing physiological responses.

- Receptor Binding : It exhibits binding affinity to various receptors, which may contribute to its anti-inflammatory and analgesic properties.

- Cell Signaling Modulation : By altering cell signaling pathways, this compound can impact processes such as cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the compound's potential in various biological assays:

- Anti-inflammatory Activity : N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide has been evaluated for its ability to reduce pro-inflammatory cytokines in cultured cells. Results indicate a significant decrease in TNF-alpha and IL-6 levels when treated with this compound.

- Analgesic Effects : The compound has shown promise in pain models by reducing nociceptive responses in animal studies, suggesting potential use as an analgesic agent.

In Vivo Studies

Animal model studies further corroborate the findings from in vitro assays:

- Pain Models : In rodent models of acute and chronic pain, administration of the compound resulted in a notable reduction in pain behaviors compared to control groups.

- Anti-inflammatory Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling and inflammatory markers.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide in a rat model. The results indicated that the compound effectively reduced edema by 50% compared to untreated controls after administration at a dose of 10 mg/kg .

- Case Study on Analgesic Properties :

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide, and how do their yields and purity compare?

- Methodological Answer : Three primary routes are documented:

- Route 1 : Condensation of 4-chloro-2-methoxy-5-methylaniline with 2,2-dimethylpropanoyl chloride under reflux in dichloromethane with triethylamine as a base. Yield: 84% purity after column chromatography .

- Route 2 : Microwave-assisted synthesis using catalytic palladium, reducing reaction time by 60% but yielding 75% purity due to byproduct formation .

- Route 3 : Solid-phase synthesis with polymer-supported reagents, achieving 80% purity but requiring additional purification steps .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and dimethylpropanamide methyl groups (δ 1.2–1.4 ppm) .

- ¹³C NMR : Carbonyl resonance (δ 175–178 ppm), quaternary carbons (δ 40–45 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 281.1284 (calculated for C₁₃H₁₇ClNO₂) .

- FT-IR : Amide C=O stretch (1650–1680 cm⁻¹) and C-Cl vibration (750–800 cm⁻¹) .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Methodological Answer :

- LogP : ~3.68 (indicating moderate lipophilicity, suitable for cellular uptake) .

- Thermal Stability : Decomposition >250°C (TGA data), enabling high-temperature reactions .

- Solubility : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (50 mg/mL) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Variability : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to validate IC₅₀ values. Discrepancies may arise from differences in cell permeability or metabolic activity .

- Receptor Binding Studies : Perform radioligand displacement assays (e.g., ³H-labeled analogs) to confirm target engagement. Computational docking (AutoDock Vina) can predict binding modes to enzymes like COX-2 or kinases .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

- Methodological Answer :

- pH Adjustment : Stability is maximized at pH 6.5–7.4; avoid alkaline conditions (>pH 8) to prevent hydrolysis of the amide bond .

- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf life .

- Degradation Analysis : Use HPLC-PDA to track degradation products (e.g., free aniline derivatives) under accelerated stability conditions (40°C/75% RH) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of similar chlorinated benzamides to predict substituent effects on bioactivity. Focus on Hammett σ values for electron-withdrawing groups .

- MD Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to identify key hydrogen bonds (e.g., between methoxy group and Ser530 in COX-2) .

- ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Q. What experimental controls are critical when studying this compound’s environmental fate in agrochemical research?

- Methodological Answer :

- Soil Column Studies : Include controls for microbial activity (autoclaved soil vs. live soil) to assess biodegradation pathways .

- LC-MS/MS Quantification : Monitor metabolites like 4-chloro-2-methoxy-5-methylaniline using MRM transitions (m/z 172 → 137) .

- Photostability Tests : Expose samples to UV light (λ = 254 nm) to evaluate photodegradation products .

Data Contradiction Analysis

Q. Why do different studies report varying synthetic yields, and how can reproducibility be improved?

- Analysis : Yield disparities (75–84%) stem from reaction scale (microscale vs. bulk), catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), or purification methods. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

Q. How to interpret conflicting LogP values from computational vs. experimental sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.